1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
Overview
Description
The compound "1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole" is a pyrrole derivative characterized by the presence of a bromine atom on the phenyl ring and two methyl groups on the pyrrole ring. Pyrrole derivatives are of significant interest due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another example is the synthesis of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, which was achieved by a reaction involving 1-(4-Bromo-phenyl)-2,2-dihydroxy-ethanone under microwave radiation . These methods highlight the versatility of synthetic approaches for creating substituted pyrroles.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . For example, the crystal structure of a related compound, 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, showed that the pyrrole and phenyl rings are mainly planar, which is typical for aromatic compounds . The molecular structure can also be studied using computational methods such as density functional theory (DFT), which provides insights into the spectral and geometrical data of the compounds .
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the lithiation of pyrrole derivatives can lead to the formation of substituted pyrrole-2-carboxaldehydes, which are valuable intermediates . The reactivity of these compounds can be further analyzed using natural bond orbital (NBO) analysis to investigate the stabilization energy of various intra- and intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as solubility, can be influenced by their molecular structure. The solubility of a related compound, 1-(2-bromo-phenyl)-pyrrole-2,5-dione, was studied in various solvents, and it was found that solubility increases with temperature and varies significantly across different solvents . Additionally, the corrosion inhibition properties of pyrrole derivatives on steel surfaces have been investigated, indicating their potential application in protective coatings .
Scientific Research Applications
Polymer Synthesis and Luminescent Properties
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole and related compounds have been utilized in the synthesis of highly luminescent polymers. These polymers, such as those described by Zhang and Tieke (2008), exhibit strong fluorescence and high quantum yield, making them suitable for applications in optoelectronic devices (Zhang & Tieke, 2008).
Catalysis in Chemical Reactions
Compounds similar to 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole have been employed as ligands in the development of highly active palladium catalysts for Suzuki-type C-C coupling reactions. This is exemplified in the work by Mazet and Gade (2001), highlighting the versatility of these compounds in facilitating complex chemical reactions (Mazet & Gade, 2001).
Visible Light Mediated Chemical Synthesis
In the field of photochemistry, derivatives of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole have been utilized in visible light-mediated synthesis. For instance, Das, Ghosh, and Koenig (2016) demonstrated their use in producing pyrrolo[1,2-a]quinolines and ullazines, showcasing the potential of these compounds in light-driven organic synthesis (Das, Ghosh, & Koenig, 2016).
Non-Linear Optical (NLO) Materials
The derivatives of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole have been investigated for their potential as non-linear optical (NLO) materials. Singh, Rawat, and Sahu (2014) characterized a new pyrrole-containing chalcone, indicating its suitability for the formation of new heterocyclic compounds with potential application in NLO technologies (Singh, Rawat, & Sahu, 2014).
Corrosion Inhibition
In the context of materials science, 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole derivatives have been explored as corrosion inhibitors for metals. Zarrouk et al. (2015) studied their effectiveness in protecting carbon steel against corrosion, demonstrating their potential in industrial applications (Zarrouk et al., 2015).
Solubility and Solvent Effects
Understanding the solubility of compounds like 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole is crucial for their practical application. Li et al. (2019) investigated the solubility of a similar compound in various solvents, providing essential data for its effective use in diverse chemical processes (Li, Li, Gao, & Lv, 2019).
Photophysical Properties
The photophysical properties of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole derivatives have been a subject of interest for applications in photoluminescent materials. Petrovskii et al. (2017) explored the emission characteristics of a novel oxazapolycyclic skeleton derived from similar compounds, indicating their potential in photoluminescent applications (Petrovskii et al., 2017).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its potential health effects, and the precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, new applications, or new reactions.
properties
IUPAC Name |
1-(4-bromophenyl)-2,5-dimethylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURHFEVMTCZQLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372323 | |
Record name | 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | |
CAS RN |
5044-24-6 | |
Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5044-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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